molecular formula C16H22N6O2 B2861897 3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 1234998-08-3

3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2861897
CAS No.: 1234998-08-3
M. Wt: 330.392
InChI Key: FFJRJYAVIHMRQC-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds.

    Introduction of the carboxamide group: This step often involves the reaction of the pyrazole intermediate with an appropriate amine or amide reagent.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions might target the carboxamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide
  • 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21-11-13(15(20-21)24-2)14(23)19-10-12-4-8-22(9-5-12)16-17-6-3-7-18-16/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJRJYAVIHMRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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